2-{2-Methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(oxolan-2-YL)methyl]acetamide
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Overview
Description
2-{2-Methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(oxolan-2-YL)methyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methoxy, oxadiazole, and phenoxy groups, which contribute to its diverse chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(oxolan-2-YL)methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-methoxy-4-nitrophenol with 4-methylbenzonitrile in the presence of a suitable catalyst to form the oxadiazole ring. This intermediate is then reacted with 2-(oxolan-2-ylmethyl)amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-Methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(oxolan-2-YL)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group in the intermediate stages can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the nitro group can produce aniline derivatives.
Scientific Research Applications
2-{2-Methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(oxolan-2-YL)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{2-Methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(oxolan-2-YL)methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring is known to interact with specific protein sites, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Shares the methoxy and phenol groups but lacks the oxadiazole ring.
4-Methoxyphenoxyacetic acid: Contains the methoxyphenoxy group but differs in the acetic acid moiety.
N-(2-Methoxyphenyl)acetamide: Similar in having the methoxyphenyl and acetamide groups but lacks the oxadiazole ring.
Uniqueness
2-{2-Methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]phenoxy}-N-[(oxolan-2-YL)methyl]acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-15-5-7-16(8-6-15)23-25-22(26-31-23)17-9-10-19(20(12-17)28-2)30-14-21(27)24-13-18-4-3-11-29-18/h5-10,12,18H,3-4,11,13-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJPTGOTUSOTSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OCC(=O)NCC4CCCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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